2-(2-Fluorophenyl)-2-methoxypropanoic acid
Description
2-(2-Fluorophenyl)-2-methoxypropanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a 2-fluorophenyl group and a methoxy group
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(14-2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSDPOJUUVAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methoxypropanoic acid typically involves the reaction of 2-fluorobenzaldehyde with methanol in the presence of a base to form the corresponding methyl ether. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form the alcohol, which is subsequently oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct fluorination of a suitable precursor, followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid. The choice of reagents and conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)-2-methoxypropanoic acid.
Reduction: Formation of 2-(2-Fluorophenyl)-2-methoxypropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-methoxypropanoic acid
- 2-(2-Bromophenyl)-2-methoxypropanoic acid
- 2-(2-Methylphenyl)-2-methoxypropanoic acid
Uniqueness
2-(2-Fluorophenyl)-2-methoxypropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
2-(2-Fluorophenyl)-2-methoxypropanoic acid (CAS No. 1247392-62-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group and a methoxypropanoic acid moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as a competitive inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Cell Signaling Modulation : The compound influences key signaling pathways related to inflammation and cancer cell proliferation, thereby exerting therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast) | 25.0 ± 3.5 |
| HeLa (Cervical) | 30.5 ± 1.8 |
| Raji (Lymphoma) | 22.1 ± 4.0 |
| HL60 (Leukemia) | 28.7 ± 3.1 |
The growth inhibition values indicate potent activity, particularly against Raji cells, where a GI50 value as low as 22.1 µM was recorded .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it significantly reduces levels of inflammatory markers such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound exhibits antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays indicated strong inhibition of bacterial growth, suggesting potential applications in treating infections.
Study on Cancer Cell Lines
A notable study assessed the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating significant dose-dependent growth inhibition. The results highlighted the compound's potential as an effective anticancer agent.
Anti-inflammatory Model
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in inflammation compared to control groups treated with standard anti-inflammatory medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
